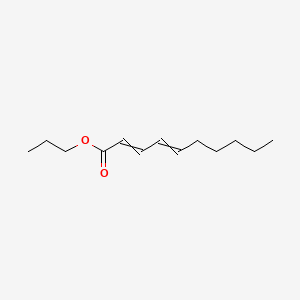
Propyl deca-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique structure, which includes two conjugated double bonds in the deca-2,4-dienoate moiety. It is commonly used in the flavor and fragrance industry due to its pleasant aroma, often described as pear-like .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl deca-2,4-dienoate typically involves the esterification of deca-2,4-dienoic acid with propanol. One common method includes the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a two-step process. The first step involves the synthesis of deca-2,4-dienoic acid, which can be obtained via the oxidation of deca-2,4-diene. The second step is the esterification of the acid with propanol, using an acid catalyst to drive the reaction to completion .
化学反応の分析
Types of Reactions
Propyl deca-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include deca-2,4-dienoic acid (oxidation), propyl decanoate (reduction), and various substituted esters or amides (substitution) .
科学的研究の応用
Propyl deca-2,4-dienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and conjugated systems.
Biology: The compound’s aroma properties make it useful in studies of olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory properties, is ongoing.
Industry: Widely used in the flavor and fragrance industry, it is an important component in the formulation of perfumes and food flavorings
作用機序
The mechanism by which propyl deca-2,4-dienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the perception of its characteristic pear-like aroma . Additionally, its potential anti-inflammatory effects are thought to involve the inhibition of pro-inflammatory enzymes and pathways .
類似化合物との比較
Similar Compounds
Ethyl deca-2,4-dienoate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl deca-2,4-dienoate: Contains a methyl group and is used for similar applications in flavors and fragrances.
Uniqueness
Propyl deca-2,4-dienoate is unique due to its specific ester group, which imparts distinct physicochemical properties and a unique aroma profile. Its longer carbon chain compared to methyl and ethyl esters results in different volatility and solubility characteristics, making it suitable for specific applications in the flavor and fragrance industry .
特性
CAS番号 |
28316-62-3 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
propyl (2E,4Z)-deca-2,4-dienoate |
InChI |
InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-13(14)15-12-4-2/h8-11H,3-7,12H2,1-2H3/b9-8-,11-10+ |
InChIキー |
RKDOXCGYGLYOBV-QNRZBPGKSA-N |
SMILES |
CCCCCC=CC=CC(=O)OCCC |
異性体SMILES |
CCCCC/C=C\C=C\C(=O)OCCC |
正規SMILES |
CCCCCC=CC=CC(=O)OCCC |
密度 |
0.913-0.919 |
Key on ui other cas no. |
84788-08-9 |
物理的記述 |
colourless to light pale yellow liquid; Bartlett pear aroma |
ピクトグラム |
Irritant |
溶解性 |
Soluble in fat; Insoluble in water soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















